The incorporation of 15N into Fmoc-Ala-OH-15N allows researchers to label peptides with this isotope. When these isotopically labeled peptides are incorporated into proteins, they become detectable using techniques like mass spectrometry. This approach offers several advantages:
Fmoc-Ala-OH-15N is a valuable building block for solid phase peptide synthesis (SPPS), a technique used to create peptides and proteins in a controlled manner. The Fmoc group ensures compatibility with standard SPPS protocols, allowing for the incorporation of 15N-labeled alanine at specific positions within the peptide sequence.
Fmoc-Ala-OH-15N, or N-Fmoc-L-alanine labeled with nitrogen-15, is a derivative of the amino acid alanine. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protective group, which is widely used in peptide synthesis to protect the amino group of the amino acid during the coupling process. The incorporation of nitrogen-15 allows for isotopic labeling, making it valuable in various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Fmoc-Ala-OH-15N appears as a white to light yellow crystalline powder and has a melting point range of 147-153 °C, with a predicted pKa of approximately 3.91 .
The Fmoc group can be removed under basic conditions, typically using a base such as pyridine or triethylamine. This deprotection step is crucial for subsequent peptide coupling reactions. The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc group, leading to its cleavage and regeneration of the free amino group .
In solid-phase peptide synthesis, Fmoc-Ala-OH-15N can undergo coupling reactions with other amino acids to form peptides. The stability of the Fmoc group during synthesis allows for sequential addition of amino acids in a controlled manner.
As an amino acid derivative, Fmoc-Ala-OH-15N is primarily utilized in research settings rather than as a therapeutic agent. Its role in proteomics and peptide synthesis allows researchers to study protein interactions and functions. The incorporation of stable isotopes like nitrogen-15 enhances the ability to trace metabolic pathways and analyze protein structures through advanced spectroscopic techniques .
The synthesis of Fmoc-Ala-OH-15N typically involves the reaction of alanine with an Fmoc derivative in a suitable solvent, often acetone or dichloromethane. The general procedure includes:
This method yields high purity and can be adapted for large-scale production.
Fmoc-Ala-OH-15N is primarily used in:
The unique properties of Fmoc-Ala-OH-15N enable various interaction studies, particularly in understanding how peptides behave in biological systems. Isotopic labeling allows researchers to track metabolic processes and interactions within cells or tissues, providing insights into protein dynamics and function .
Similar compounds include:
Compound | Unique Features |
---|---|
Fmoc-L-alanine | Unlabeled; widely used without isotopes |
Fmoc-Glycine | Smaller side chain; affects peptide conformation |
Fmoc-Leucine | Larger side chain; provides hydrophobic interactions |
Fmoc-Ala-OH-15N's uniqueness lies in its isotopic labeling combined with its utility in peptide synthesis, making it particularly valuable for advanced research applications where tracking and quantification are essential .
Fmoc-Ala-OH-15N (C₁₈H₁₇NO₄) is an Fmoc-protected alanine derivative isotopically enriched with nitrogen-15 at the amine group. Its molecular weight is 312.33 g/mol, with a 98% isotopic purity for 15N. The structure comprises:
The compound’s SMILES string is C[C@H]([15NH]C(=O)OCC1c2ccccc2-c3ccccc13)C(O)=O
, reflecting its stereochemistry and isotopic substitution.
The Fmoc group was introduced by Louis A. Carpino in 1970 as a base-labile alternative to acid-labile Boc protection. Key milestones include:
Fmoc’s advantages led to its adoption in synthesizing challenging peptides like gramicidin A (87% yield vs. 5–24% with Boc).
15N labeling enhances NMR sensitivity and resolution for structural studies. Key applications include:
Property | 14N (Natural) | 15N (Enriched) |
---|---|---|
Nuclear Spin | 1 (Quadrupolar) | ½ (Dipolar) |
Gyromagnetic Ratio | 2.04 MHz/T | 3.08 MHz/T |
Natural Abundance | 99.64% | 0.36% |
Sensitivity | Low (broad signals) | Moderate (narrow) |
15N labeling compensates for its low natural abundance through controlled enrichment.
The synthesis of N-9-fluorenylmethoxycarbonyl-L-alanine-15N represents a sophisticated approach to producing isotopically labeled amino acid derivatives for advanced analytical and research applications . The compound combines the well-established fluorenylmethoxycarbonyl protecting group chemistry with nitrogen-15 isotopic labeling techniques, creating a valuable building block for peptide synthesis and metabolic studies [2] [3].
The fluorenylmethoxycarbonyl protecting group serves as a base-labile amine protecting group that demonstrates exceptional stability under acidic conditions while remaining selectively removable by weak bases such as piperidine [7]. The protection of 15N-labeled L-alanine follows established protocols where the amino group undergoes carbamate formation with fluorenylmethoxycarbonyl derivatives [3] [7].
The primary synthetic approach involves the reaction of 15N-labeled L-alanine with 9-fluorenylmethyloxycarbonyl chloride in a biphasic solvent system containing sodium carbonate as the base . This method achieves quantitative yields approaching 99% under optimized reaction conditions [31]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the fluorenylmethoxycarbonyl chloride, forming the desired carbamate linkage [7].
Alternative protection strategies utilize 9-fluorenylmethylsuccinimidyl carbonate, which offers superior reaction control and reduced side reactions compared to the chloride derivative [3] [7]. The succinimidyl ester method demonstrates particular effectiveness in aqueous dioxane systems, where sodium bicarbonate serves as the base [3]. Under these conditions, the reaction typically requires 18 hours at room temperature to achieve complete conversion [31].
A third approach employs 9-fluorenylmethyloxycarbonyl azide in sodium bicarbonate and aqueous dioxane, providing an additional route for fluorenylmethoxycarbonyl group installation [7]. This method proves especially valuable when working with acid-sensitive substrates or when enhanced selectivity is required [7].
Table 1: Synthetic Routes and Conditions for Fmoc-Ala-OH-15N
Synthetic Method | Starting Materials | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | 15N Incorporation (%) |
---|---|---|---|---|---|---|
Fmoc-Cl/Na2CO3 Biphasic System | 15N-L-alanine, Fmoc-Cl, Na2CO3 | H2O/DMF (1:1) | 20 | 18 | 99 | 98 |
Fmoc-OSu/NaHCO3 Method | 15N-L-alanine, Fmoc-OSu, NaHCO3 | H2O/Dioxane (1:1) | 20 | 18 | 95 | 98 |
Fmoc-Azide/Dioxane Method | 15N-L-alanine, Fmoc-N3, Na2CO3 | Aqueous dioxane | 0-25 | 24 | 92 | 97 |
Direct 15NH4Cl Incorporation | 15NH4Cl, α-keto acid precursor | Aqueous solution | 25 | 12 | 98 | 98 |
Biosynthetic incorporation represents an alternative approach where microorganisms are cultivated in media containing 15N-ammonium chloride as the sole nitrogen source [4] [14]. This method achieves isotopic labeling efficiencies approaching 98% across multiple amino acids, including alanine [4]. The biosynthetic route requires careful medium formulation where 14N-ammonium chloride is replaced with 15N-ammonium chloride, allowing normal cellular growth while incorporating the isotopic label [14].
Chemical synthesis directly from 15N-ammonium chloride offers another pathway for isotopic incorporation [11]. Recent electrochemical methods demonstrate the synthesis of 15N-amino acids from 15N-nitrite and ketonic acids under ambient conditions, achieving yields of 93% for 15N-alanine [11]. This approach follows a 15N-nitrite to 15N-hydroxylamine to 15N-oxime to 15N-amino acid pathway, as confirmed by spectroscopic analysis [11].
Metabolic labeling techniques utilize 15N-labeled compounds in growth media to achieve isotopic incorporation [12] [14]. Studies demonstrate successful 15N incorporation into amino acids with approximately 98% labeling efficiency when cells are grown in appropriately formulated media [4] [12]. This approach proves particularly valuable for biological studies requiring isotopically labeled biomolecules [12] [14].
High-performance liquid chromatography serves as the primary analytical and preparative technique for Fmoc-Ala-OH-15N purification and validation [16] [18]. Reversed-phase chromatography on octadecylsilyl columns provides excellent separation efficiency for fluorenylmethoxycarbonyl-protected amino acids [16] [20]. The fluorenyl moiety confers strong ultraviolet absorption properties, enabling sensitive detection at 254 nanometers [7] [16].
Standard analytical conditions employ C18 columns with dimensions of 250 × 4.6 millimeters and 5-micrometer particle size [18] [20]. The mobile phase consists of aqueous trifluoroacetic acid (0.1%) as solvent A and acetonitrile containing trifluoroacetic acid (0.1%) as solvent B [16] [18]. Gradient elution typically begins with 5% solvent B, increasing to 95% over 30 minutes at a flow rate of 1.0 milliliter per minute [16] [18].
Preparative-scale purification utilizes larger diameter columns (250 × 21.2 millimeters) with identical stationary phase chemistry [17]. The scale-up maintains similar selectivity while accommodating sample loads up to 200 milligrams [16]. Fraction collection based on ultraviolet detection allows efficient isolation of the target compound [17].
Liquid chromatography-mass spectrometry provides definitive molecular confirmation and purity assessment [19] [22]. Electrospray ionization in positive mode generates characteristic molecular ion peaks, while tandem mass spectrometry enables structural confirmation [19] [22]. The 15N isotopic label produces a characteristic mass shift of +1 dalton compared to the unlabeled analog [19].
Table 2: Chromatographic Methods and Parameters
Method | Column | Mobile Phase A | Mobile Phase B | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Resolution |
---|---|---|---|---|---|---|---|
RP-HPLC | C18 (250 × 4.6 mm, 5 μm) | 0.1% TFA in H2O | 0.1% TFA in acetonitrile | 1.0 | 254 | 12.5 | 2.1 |
LC-MS/MS | C18 (150 × 2.1 mm, 3 μm) | 0.1% formic acid in H2O | 0.1% formic acid in acetonitrile | 0.3 | 254 | 8.2 | 1.8 |
Preparative HPLC | C18 (250 × 21.2 mm, 5 μm) | 0.1% HCOOH in H2O | 0.1% HCOOH in methanol | 15.0 | 254 | 18.7 | 3.2 |
Ion-Exchange HPLC | Cation Exchange (250 × 4.6 mm) | 10 mM ammonium acetate, pH 3.0 | 1 M ammonium acetate, pH 3.0 | 1.0 | 210 | 15.3 | 2.5 |
Chiral separation techniques enable enantiomeric purity assessment using specialized chiral stationary phases [20]. Cinchona alkaloid-based columns demonstrate excellent enantioselectivity for fluorenylmethoxycarbonyl-protected amino acids [20]. Under optimized conditions, baseline separation of D and L enantiomers achieves resolution values exceeding 6.0 [20].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and isotopic confirmation for Fmoc-Ala-OH-15N [23] [25]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts corresponding to the fluorenylmethoxycarbonyl protecting group and alanine residue [23] [27].
The α-proton of alanine appears as a quartet at 4.35 parts per million, exhibiting coupling to the adjacent methyl group with a coupling constant of 7.1 hertz [23] [29]. The methyl group resonates as a doublet at 1.42 parts per million, demonstrating identical coupling to the α-proton [23] [29]. The fluorenylmethoxycarbonyl NH proton appears as a broad singlet at 7.65 parts per million, characteristic of the carbamate functionality [23].
Nitrogen-15 nuclear magnetic resonance spectroscopy provides definitive confirmation of isotopic incorporation [25] [26]. The 15N nucleus exhibits a chemical shift at 125.8 parts per million, consistent with carbamate nitrogen environments [26] [30]. The isotopic enrichment can be quantitatively determined by comparing peak intensities in 15N-edited spectra [26].
Carbon-13 nuclear magnetic resonance analysis reveals additional structural details [27]. The carboxyl carbon resonates at 176.2 parts per million, while the carbamate carbonyl appears at 156.8 parts per million [27]. The α-carbon of alanine exhibits a characteristic quartet at 50.2 parts per million due to 13C-15N coupling, with a coupling constant of 127.8 hertz [27].
Table 3: Nuclear Magnetic Resonance Spectroscopic Data
NMR Type | Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
---|---|---|---|---|
1H NMR | α-CH | 4.35 | quartet | 7.1 |
1H NMR | CH3 (alanine) | 1.42 | doublet | 7.1 |
1H NMR | NH (Fmoc) | 7.65 | broad singlet | - |
15N NMR | NH (15N-labeled) | 125.8 | singlet | - |
13C NMR | C=O (carboxyl) | 176.2 | singlet | - |
13C NMR | C=O (carbamate) | 156.8 | singlet | - |
13C NMR | α-CH (alanine) | 50.2 | quartet | 127.8 |
Quantitative nuclear magnetic resonance techniques enable precise determination of compound purity and isotopic enrichment [23]. Integration of characteristic resonances provides accurate molar ratios, while isotope-edited experiments confirm 15N incorporation levels [23] [26]. These methods typically demonstrate isotopic enrichment exceeding 98% for properly synthesized material [23].
Table 4: Purification and Analytical Validation Parameters
Parameter | Specification | Typical Value | Method |
---|---|---|---|
Purity (HPLC) | ≥ 98% | 99.2% | RP-HPLC/UV |
Purity (TLC) | ≥ 95% | 98.1% | Silica gel TLC |
Melting Point | 147-153°C | 149-151°C | Capillary method |
Optical Rotation | [α]D20 = -9.2° | [α]D20 = -9.1° | Polarimetry |
Water Content | ≤ 5% | 3.2% | Karl Fischer |
Residual Solvents | ≤ 0.1% | < 0.05% | GC headspace |
15N Enrichment | ≥ 98% | 98.5% | MS analysis |
Mass Accuracy | ± 5 ppm | ± 2 ppm | HR-MS |